molecular formula C13H13BrN2O2S B273414 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide

4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide

Cat. No. B273414
M. Wt: 341.23 g/mol
InChI Key: KSGQOLNLYDLZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer cells and plays a role in tumor growth and metastasis. The inhibition of CAIX by 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been found to reduce the growth and metastasis of cancer cells.
Biochemical and physiological effects:
4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of CAIX, which is involved in the regulation of pH in cancer cells. This inhibition has been found to reduce the growth and metastasis of cancer cells. Additionally, 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been found to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The use of 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments has several advantages. It is a potent and selective inhibitor of CAIX, which makes it a useful tool compound in the development of CAIX-targeting agents for cancer therapy. Additionally, it has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. However, there are also limitations to the use of 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments. It is a sulfonamide derivative, which can limit its solubility in aqueous solutions. Additionally, it may have off-target effects on other carbonic anhydrases, which can complicate its use in experiments.

Future Directions

There are several future directions for the use of 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in scientific research. One potential direction is the development of more potent and selective CAIX inhibitors for cancer therapy. Additionally, 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide may have potential applications in the treatment of inflammatory diseases. Further research is needed to explore these potential applications and to optimize the use of 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments.

Synthesis Methods

The synthesis of 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2-pyridylamine in the presence of a base such as triethylamine. The product is obtained after purification by recrystallization.

Scientific Research Applications

4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been used in various scientific research studies. It has been found to inhibit the activity of carbonic anhydrase IX (CAIX), which is a tumor-associated protein that is overexpressed in many types of cancer. This inhibition has been found to reduce the growth and metastasis of cancer cells. Additionally, 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been used as a tool compound in the development of CAIX-targeting agents for cancer therapy.

properties

Product Name

4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide

Molecular Formula

C13H13BrN2O2S

Molecular Weight

341.23 g/mol

IUPAC Name

4-bromo-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H13BrN2O2S/c1-9-8-12(10(2)7-11(9)14)19(17,18)16-13-5-3-4-6-15-13/h3-8H,1-2H3,(H,15,16)

InChI Key

KSGQOLNLYDLZEF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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